Cas no 154628-45-2 (1-benzothiophene-2-carboximidamide)
1-benzothiophene-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-2-carboximidamide
- 1-benzothiophene-2-carboximidamide
- 9X2B3A8QRL
- 154628-45-2
- 1c5s
- JZWDLUGQTRKBNA-UHFFFAOYSA-N
- NS00068898
- SCHEMBL563279
- benzothiphene-2-carboximidamide
- EN300-1836596
- DB-085706
-
- Inchi: 1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)
- InChI Key: JZWDLUGQTRKBNA-UHFFFAOYSA-N
- SMILES: C12=CC=CC=C1C=C(C(N)=N)S2
Computed Properties
- Exact Mass: 176.04081944Da
- Monoisotopic Mass: 176.04081944Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 78.1Ų
1-benzothiophene-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836596-0.05g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.1g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.25g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-0.5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-1.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-2.5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-5.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-10.0g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1836596-1g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1836596-5g |
1-benzothiophene-2-carboximidamide |
154628-45-2 | 5g |
$1821.0 | 2023-09-19 |
1-benzothiophene-2-carboximidamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-benzothiophene-2-carboximidamide
Introduction to 1-benzothiophene-2-carboximidamide (CAS No: 154628-45-2)
1-benzothiophene-2-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 154628-45-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a benzothiophene core linked to a carboximidamide functional group, has garnered attention due to its versatile structural properties and potential applications in drug discovery and development.
The benzothiophene scaffold is a well-known motif in medicinal chemistry, frequently encountered in natural products and pharmacologically active agents. Its aromatic system contributes to the compound's stability and reactivity, making it a valuable building block for synthesizing more complex molecules. The presence of the carboximidamide group further enhances its utility, as this moiety is often involved in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates to biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 1-benzothiophene-2-carboximidamide in designing novel therapeutic agents. Studies have demonstrated its potential as a scaffold for developing inhibitors targeting various enzymes and receptors implicated in human diseases. For instance, modifications of this compound have shown promise in inhibiting kinases and proteases, which are key players in cancer pathways.
In the realm of drug design, the structural features of 1-benzothiophene-2-carboximidamide make it an attractive candidate for further derivatization. Researchers have explored its derivatives as scaffolds for antiviral, anti-inflammatory, and antimicrobial agents. The benzothiophene ring provides a rigid framework that can be fine-tuned through functional group modifications to optimize pharmacokinetic properties and target specificity.
One of the most compelling aspects of 1-benzothiophene-2-carboximidamide is its role in the development of next-generation therapeutics. By leveraging modern synthetic methodologies, scientists have been able to create libraries of analogs that exhibit enhanced bioactivity and reduced toxicity. These efforts align with the broader goal of translating preclinical findings into clinical applications, where compounds like 1-benzothiophene-2-carboximidamide could serve as lead candidates for new treatments.
The compound's unique electronic properties also make it a subject of interest in materials science. Researchers have investigated its potential use in organic electronics, where benzothiophene derivatives are known for their ability to form conductive polymers. The carboximidamide group adds another layer of functionality, enabling further chemical modifications that could tailor its electronic behavior for specific applications.
From a synthetic perspective, 1-benzothiophene-2-carboximidamide offers a rich palette of reaction pathways. The benzothiophene core can undergo various transformations, including cyclization, alkylation, and aryllation, while the carboximidamide moiety provides opportunities for amide bond formation and other condensation reactions. These synthetic versatility makes it an invaluable intermediate in multi-step organic synthesis.
The pharmacological profile of 1-benzothiophene-2-carboximidamide has been extensively studied in recent years. Preclinical data suggest that certain derivatives exhibit potent activity against disease-causing targets without significant side effects. This has spurred interest among pharmaceutical companies looking to develop novel small-molecule drugs based on this scaffold. The compound's ability to modulate biological pathways while maintaining structural integrity makes it a promising candidate for further investigation.
As research continues to uncover new applications for 1-benzothiophene-2-carboximidamide, collaborations between academic institutions and industry partners are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory discoveries into market-ready therapeutics. By combining expertise in medicinal chemistry, computational biology, and process chemistry, researchers hope to bring innovative treatments to patients worldwide.
The future prospects for 1-benzothiophene-2-carboximidamide appear bright, with ongoing studies exploring its potential in diverse therapeutic areas. Whether used as a standalone compound or as a scaffold for derivative development, its unique structural features offer numerous possibilities for drug discovery. As our understanding of biological systems grows more sophisticated, compounds like 1-benzothiophene-2-carboximidamide will continue to play a pivotal role in shaping the future of medicine.
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